3,4-Dimethylthiophene

Vue d'ensemble

Description

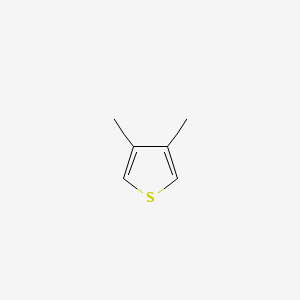

3,4-Dimethylthiophene is an organic compound belonging to the thiophene family. It is characterized by a five-membered ring containing one sulfur atom and two methyl groups attached at the 3rd and 4th positions. This compound is known for its light yellow liquid or solid form and has a molecular formula of C6H8S .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethylthiophene can be achieved through various methods. One common approach involves the cyclization of 2,5-dimethyl-3-thiaadipic acid in the presence of anhydride and alkali to obtain 2,4-dimethyltetrahydrothiophene-3-ketone. This intermediate is then condensed with hydroxylamine or its salt, followed by rearrangement to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired product.

Analyse Des Réactions Chimiques

Oxidation Reactions

3,4-Dimethylthiophene undergoes oxidation to form sulfoxides, sulfones, and oxygenated derivatives. Key pathways include:

Atmospheric Oxidation with Hydroperoxyl Radical (HO₂- )

-

Mechanism : HO₂- adds to α- or β-carbons of the thiophene ring, forming intermediates such as thiophene-epoxide (C₄H₄O₂) and thiophenone (C₄H₄OS).

-

Kinetics :

Reaction Pathway Activation Energy (kcal/mol) Rate Constant (300 K, cm³/mol·s) α-Carbon addition 2.1 β-Carbon addition 3.8 -

Products : Thiophene-1-oxide, oxathiane, and thiophenone isomers form via multi-step radical pathways .

Chemical Oxidants

-

Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) oxidizes the sulfur atom to sulfoxides (R–SO) and sulfones (R–SO₂) .

-

Strong oxidants like ozone (O₃) cleave the thiophene ring, yielding carboxylic acids and CO₂ .

Reduction Reactions

-

Catalytic Hydrogenation :

-

Chemical Reducers :

-

Lithium aluminum hydride (LiAlH₄) converts this compound to thiol derivatives (C₆H₁₀S) via cleavage of C–S bonds.

-

Electrophilic Substitution

The methyl groups direct electrophiles to specific positions:

| Reaction Type | Reagents | Products | Yield (%) |

|---|---|---|---|

| Halogenation | Cl₂/Br₂ (FeCl₃ catalyst) | 2-Halo-3,4-dimethylthiophene | 60–75 |

| Nitration | HNO₃/H₂SO₄ | 2-Nitro-3,4-dimethylthiophene | 45–55 |

| Friedel-Crafts Acylation | AcCl/AlCl₃ | 2-Acetyl-3,4-dimethylthiophene | 30–40 |

Cycloaddition and Cross-Coupling

-

Diels-Alder Reactions :

-

Suzuki-Miyaura Coupling :

Nucleophilic Reactions

-

Grignard Reagents :

-

Michael Additions :

Thermal and Catalytic Decomposition

-

Pyrolysis above 500°C produces methyl radicals, sulfur dioxide (SO₂), and polyaromatic hydrocarbons .

-

Catalytic decomposition on γ-Al₂O₃ yields hydrogen sulfide (H₂S) and ethylene .

Biological and Environmental Reactions

-

Enzyme Interactions : Inhibits cytochrome P450 enzymes (e.g., CYP3A4) via competitive binding, altering drug metabolism .

-

Photodegradation : UV light induces ring-opening reactions, generating carbonyl compounds and sulfenic acids .

Key Mechanistic Insights

-

Methyl groups at positions 3 and 4 increase electron density at the 2- and 5-positions, directing electrophiles to the 2-position .

-

Steric hindrance from methyl groups slows reactions requiring planar transition states (e.g., some cycloadditions) .

This reactivity profile positions this compound as a versatile building block in organic synthesis and materials science.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C₆H₈S

- Molecular Weight : 112.19 g/mol

- Boiling Point : 144 °C

- Flash Point : 26 °C

The compound features a thiophene ring with methyl groups at the 3rd and 4th positions, which influences its chemical reactivity and biological interactions.

Chemistry

3,4-Dimethylthiophene serves as a valuable building block in organic synthesis. It is utilized in the creation of more complex thiophene derivatives that are crucial for developing organic semiconductors and light-emitting diodes (LEDs). Its unique substitution pattern allows for precise control over molecular structure, making it particularly useful in materials science.

| Reaction Type | Common Reagents | Major Products Formed |

|---|---|---|

| Reduction | Lithium aluminum hydride | Thiol derivatives |

| Substitution | Halogens, organometallic compounds | Halogenated thiophenes |

| Oxidation | Hydrogen peroxide, potassium permanganate | Sulfoxides and sulfones |

Biology

Research indicates that this compound has significant biological activities. It interacts with various enzymes, particularly cytochrome P450 enzymes that play a vital role in drug metabolism. This interaction can modulate enzyme activity, potentially impacting pharmacokinetics.

Cellular Effects :

- Cell Signaling : Modulates kinase and phosphatase activities.

- Gene Expression : Influences genes related to inflammation and cellular stress responses.

Antimicrobial Properties

This compound exhibits notable antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance:

- Minimum Inhibitory Concentration (MIC) of 32 µg/mL for Staphylococcus aureus.

- MIC of 64 µg/mL for Escherichia coli.

Anti-inflammatory Effects

In studies involving guinea pig asthma models, this compound has demonstrated anti-inflammatory properties. At a dosage of 20 mg/kg, it reduced inflammation by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6.

Anticancer Potential

Emerging research suggests that this compound may possess anticancer properties. It has been shown to inhibit the proliferation of cancer cell lines in vitro by inducing apoptosis and cell cycle arrest. The specific pathways involved include modulation of ERK and p38 MAPK signaling pathways.

Case Studies

-

Antimicrobial Activity Study :

- Conducted against Staphylococcus aureus and Escherichia coli.

- Results indicated effective inhibition at specific concentrations (MIC values).

-

Anti-inflammatory Research :

- Involved guinea pig models to assess the impact on inflammation.

- Demonstrated significant reduction in inflammatory markers upon treatment with this compound.

Mécanisme D'action

The mechanism of action of 3,4-Dimethylthiophene involves its interaction with various molecular targets and pathways. In biological systems, it may act as an inhibitor of specific enzymes or receptors, leading to its observed therapeutic effects. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key metabolic pathways .

Comparaison Avec Des Composés Similaires

3,4-Dimethylthiophene can be compared with other thiophene derivatives, such as:

Thiophene: The parent compound with no methyl substitutions.

2,5-Dimethylthiophene: A similar compound with methyl groups at the 2nd and 5th positions.

3-Methylthiophene: A derivative with a single methyl group at the 3rd position.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where precise control over molecular structure is required .

Activité Biologique

3,4-Dimethylthiophene (DMT) is a sulfur-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

- Molecular Formula : C₆H₈S

- Molecular Weight : 112.19 g/mol

- Boiling Point : 144 °C

- Flash Point : 26 °C

This compound features a thiophene ring with two methyl groups at the 3rd and 4th positions, which influences its chemical reactivity and biological interactions.

Enzyme Interactions

DMT has been shown to interact with various enzymes, particularly cytochrome P450 enzymes, which are vital for drug metabolism. These interactions can modulate the activity of these enzymes, potentially affecting the pharmacokinetics of co-administered drugs.

Cellular Effects

This compound influences several cellular processes:

- Cell Signaling : DMT can modulate kinase and phosphatase activities, impacting signaling pathways critical for cell growth and differentiation.

- Gene Expression : Studies indicate that DMT may regulate gene expression related to inflammation and cellular stress responses .

The biological effects of DMT are primarily attributed to its ability to bind to specific biomolecules:

- Enzyme Inhibition : DMT can act as an inhibitor of certain kinases by binding to their active sites, disrupting normal cellular functions.

- Membrane Disruption : Its antimicrobial activity may stem from its ability to disrupt bacterial cell membranes or inhibit key metabolic pathways.

Antimicrobial Properties

Research indicates that DMT exhibits significant antimicrobial activity against various pathogens. For instance:

- In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. The mechanism involves disrupting membrane integrity and inhibiting metabolic functions .

Anti-inflammatory Effects

DMT has been investigated for its anti-inflammatory properties. In a guinea pig asthma model, it reduced inflammation when administered at a dosage of 20 mg/kg. This effect was linked to the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 .

Anticancer Potential

Emerging studies suggest that DMT may possess anticancer properties:

- It has been shown to inhibit the proliferation of cancer cell lines in vitro by inducing apoptosis and cell cycle arrest. The specific pathways involved include modulation of ERK and p38 MAPK signaling pathways .

Case Studies

-

Antimicrobial Activity Study :

- In a laboratory setting, DMT was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, showcasing its potential as an antimicrobial agent.

- Anti-inflammatory Research :

Comparative Analysis with Related Compounds

| Compound | Biological Activity | IC50 (µM) |

|---|---|---|

| This compound | Antimicrobial, anti-inflammatory | Varies by target |

| 2,5-Dimethylthiophene | Anticancer | 29.2 (5-LOX inhibitor) |

| Thiophene | Limited biological activity | Not specified |

DMT's unique substitution pattern differentiates it from other thiophene derivatives, contributing to its distinct biological properties.

Propriétés

IUPAC Name |

3,4-dimethylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8S/c1-5-3-7-4-6(5)2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPSFYJDZKSRMKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

85701-86-6 | |

| Record name | Thiophene, 3,4-dimethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85701-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40212549 | |

| Record name | 3,4-Dimethylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40212549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to pale yellow liquid; Savoury roasted onion aroma | |

| Record name | 3,4-Dimethylthiophene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2087/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

144.00 to 146.00 °C. @ 760.00 mm Hg | |

| Record name | 3,4-Dimethylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032980 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble to insoluble in water, Soluble (in ethanol) | |

| Record name | 3,4-Dimethylthiophene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2087/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.002-1.008 (20°) | |

| Record name | 3,4-Dimethylthiophene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2087/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

632-15-5 | |

| Record name | 3,4-Dimethylthiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=632-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dimethylthiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000632155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dimethylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40212549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dimethylthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-DIMETHYLTHIOPHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96Q084Q43E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,4-Dimethylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032980 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3,4-Dimethylthiophene?

A1: The molecular formula of this compound is C6H8S, and its molecular weight is 112.19 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: Yes, researchers have used various spectroscopic techniques to characterize this compound. [, , , , ] These include:

- NMR (Nuclear Magnetic Resonance) Spectroscopy: [1H NMR and 13C NMR have been utilized to confirm the structure and assign the relative positions of hydrogen and carbon atoms in the molecule. [, , ]]

- FTIR (Fourier Transform Infrared) Spectroscopy: [FTIR analysis has been employed to identify the functional groups present in the molecule, particularly the characteristic vibrations associated with the thiophene ring and methyl groups. [, ]]

- GC-MS (Gas Chromatography-Mass Spectrometry): [GC-MS has been used to identify this compound in complex mixtures, such as those found in food or natural products. The technique separates compounds based on their volatility and then identifies them based on their mass-to-charge ratio. [, , , ]]

- UV-Vis (Ultraviolet-Visible) Spectroscopy: [UV-Vis spectroscopy has been employed to study the electronic structure and transitions within the molecule, particularly in the context of conjugated polymers incorporating this compound units. [, ]]

Q3: Is this compound used as a building block in polymer chemistry?

A3: [Yes, this compound serves as a monomer in the synthesis of various polymers, particularly polythiophenes. [, , , , ]]

Q4: How does the incorporation of this compound affect the properties of polythiophenes?

A4: [The presence of two methyl groups on the thiophene ring in this compound introduces steric hindrance, influencing the polymer's conformation and electronic properties. [, ] For example, poly(this compound) exhibits a larger band gap compared to unsubstituted or 3-substituted polythiophenes, impacting its electrical conductivity. []]

Q5: What about the solubility of these polymers?

A5: [Poly(this compound)s with long alkyl chains demonstrate solubility in various solvents, a property not always observed in polythiophenes. []]

Q6: Does this compound participate in any notable catalytic reactions?

A6: [While this compound is not a catalyst itself, it is often studied as a model compound for hydrodesulfurization (HDS) reactions. [] HDS is a crucial process in the petroleum industry to remove sulfur from fuels, minimizing sulfur oxide emissions.]

Q7: How is this compound used to study HDS?

A7: [Researchers investigate the adsorption and reaction of this compound on the surface of HDS catalysts, such as molybdenum disulfide (MoS2), to understand the reaction mechanism and improve catalyst efficiency. []]

Q8: Have computational methods been applied to study this compound?

A8: [Yes, Density Functional Theory (DFT) calculations have been performed to investigate the adsorption properties of this compound and other alkylthiophenes on MoS2 clusters. [] These simulations provide insights into the interaction energies, bond lengths, and electronic charge distribution during adsorption, aiding in the understanding of HDS processes.]

Q9: How does the structure of this compound, particularly the position of the methyl groups, influence its properties?

A9: [The position of the methyl groups significantly impacts the adsorption strength of alkylthiophenes on MoS2. [] DFT studies suggest that the adsorption strength is related to the electron density of the sulfur atom in the thiophene ring. Methyl substitutions at positions 2 and 5 lead to weaker adsorption compared to other substitution patterns.] []

Q10: What are some analytical methods used to detect and quantify this compound?

A10: [Several analytical techniques are employed for the detection and quantification of this compound, including GC-PFPD (Gas Chromatography with a Pulsed Flame Photometric Detector) [] and GC-MS. [, , , ] These methods offer high sensitivity and selectivity for sulfur-containing compounds like this compound.]

Q11: Is there any information available regarding the environmental fate of this compound?

A11: [While specific studies on the environmental degradation of this compound are limited, its presence as a volatile component in various plants suggests possible natural degradation pathways. [, ]]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.